4-Bromo-2,6-diethylphenylboronic acid
Description
4-Bromo-2,6-diethylphenylboronic acid (C₁₀H₁₄BBrO₂, molecular weight ≈ 256.92 g/mol) is a boronic acid derivative characterized by a bromine atom at the para position and ethyl groups at the ortho positions of the phenyl ring. This compound is synthesized via lithiation of 4-bromo-2,6-diethyl-1-iodobenzene in tetrahydrofuran (THF) at low temperatures, followed by reaction with a boronate ester . Its sterically hindered structure, due to the ethyl substituents, makes it valuable in Suzuki-Miyaura cross-coupling reactions, where controlled reactivity and selectivity are critical for constructing complex organic molecules.
Properties
Molecular Formula |
C10H14BBrO2 |
|---|---|
Molecular Weight |
256.93 g/mol |
IUPAC Name |
(4-bromo-2,6-diethylphenyl)boronic acid |
InChI |
InChI=1S/C10H14BBrO2/c1-3-7-5-9(12)6-8(4-2)10(7)11(13)14/h5-6,13-14H,3-4H2,1-2H3 |
InChI Key |
KHXZGRYSDWFUSS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1CC)Br)CC)(O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
The electronic and steric properties of boronic acids are heavily influenced by substituents. Below is a comparative analysis of 4-bromo-2,6-diethylphenylboronic acid and structurally related compounds (Table 1):
Table 1: Key Properties of 4-Bromo-2,6-diethylphenylboronic Acid and Analogues
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